

An In-depth Technical Guide to the Basic Physicochemical Properties of Esflurbiprofen

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Esflurbiprofen, the (S)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its therapeutic efficacy is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **Esflurbiprofen**, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support research and development activities.

Chemical Identity and Structure

Esflurbiprofen is chemically known as (2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. It is the pharmacologically active enantiomer of the racemic mixture flurbiprofen, demonstrating greater inhibitory activity against cyclooxygenase (COX) enzymes.[1]



Identifier	Value	
IUPAC Name	(2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid	
CAS Number	51543-39-6[2]	
Molecular Formula	C15H13FO2[3]	
Canonical SMILES	CINVALID-LINKC(=O)O[2]	
InChI	InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8- 13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3, (H,17,18)/t10-/m0/s1[4]	
InChlKey	SYTBZMRGLBWNTM-JTQLQIEISA-N[4]	

Core Physicochemical Properties

The fundamental physicochemical properties of **Esflurbiprofen** are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for guiding formulation development.

Property	Value	Source
Molecular Weight	244.26 g/mol	[3][5]
Appearance	White to off-white crystalline solid	[2][6]
Melting Point	109-110 °C	[6][7]
Boiling Point (Predicted)	376.2 ± 30.0 °C	[7]
pKa (Predicted)	4.14 ± 0.10	[6]
logP (XLogP3)	4.2	[5]

Solubility Profile



Esflurbiprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. Its poor water solubility presents a significant challenge in drug formulation.

Solvent	Solubility	Source
Water	Insoluble	[6]
DMSO	≥10.9 mg/mL; 100 mg/mL (with ultrasonic)	[2][6]
Ethanol	≥69.1 mg/mL	[6]
PBS (pH 7.2)	~0.9 mg/mL (for racemic flurbiprofen)	[8][9]
Corn Oil	≥2.5 mg/mL (in 10% DMSO/90% Corn Oil)	[2]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the general methodologies for the key experiments cited.

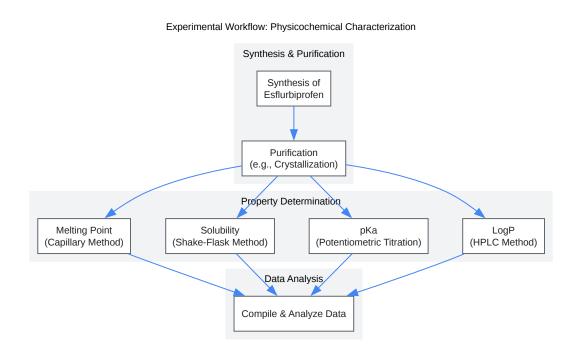
Melting Point Determination (Capillary Method)

The melting point of **Esflurbiprofen** is determined using the capillary method as described in the U.S. Pharmacopeia (USP) <741>.[10][11]

- Sample Preparation: A small amount of the dry, finely powdered Esflurbiprofen is packed into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[10]
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, typically with a heated block or oil bath.[11]
- Heating: The apparatus is heated at a controlled rate. The temperature is raised to approximately 5-10°C below the expected melting point and then the heating rate is slowed to 1-2°C per minute.[12]



 Observation: The melting range is recorded from the temperature at which the substance begins to collapse or melt (onset point) to the temperature at which it becomes completely liquid (clear point).[10]



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Caption: General experimental workflow for physicochemical characterization.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][13]

 Preparation: An excess amount of solid Esflurbiprofen is added to a flask containing a specific volume of the aqueous medium (e.g., distilled water, phosphate-buffered saline).[8]



- Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]
- Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[4]
- Quantification: The concentration of Esflurbiprofen in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[2][14]

- Solution Preparation: A precise amount of **Esflurbiprofen** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent for poorly soluble drugs). The ionic strength is kept constant with an inert salt like KCI.[2][15]
- Titration: The solution is placed in a vessel with a calibrated pH electrode and is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[2] The titrant is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of titrant.
- Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined
 from the inflection point of the curve, which corresponds to the pH at which the
 concentrations of the acidic and conjugate base forms are equal.[14][16]

LogP Determination (HPLC Method)

The partition coefficient (logP) can be determined chromatographically, which is often faster than the traditional shake-flask method.[7]

System Setup: A reverse-phase HPLC system is used. The stationary phase (e.g., C18 column) mimics the lipophilic environment (n-octanol), and the mobile phase is an aqueous buffer.[5]

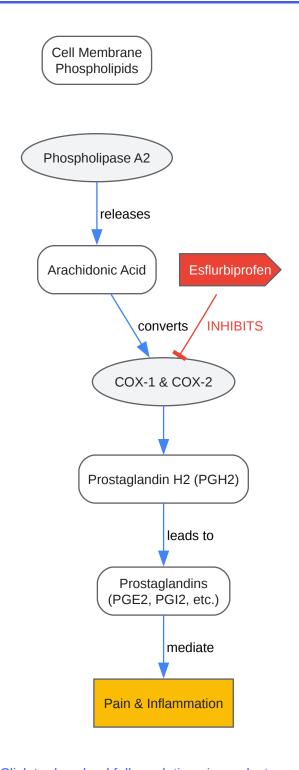


- Calibration: A series of reference compounds with known logP values are injected into the system, and their retention times are measured. A calibration curve is generated by plotting the known logP values against the logarithm of the retention factor (log k').[7]
- Sample Analysis: Esflurbiprofen is injected under the same chromatographic conditions, and its retention time is measured.
- Calculation: The logP of Esflurbiprofen is calculated by interpolating its log k' value onto the calibration curve.[17]

Mechanism of Action: Inhibition of the COX Pathway

The anti-inflammatory, analgesic, and antipyretic properties of **Esflurbiprofen** stem from its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][18] These enzymes are central to the arachidonic acid cascade, which produces prostaglandins—key mediators of pain and inflammation.[19] By blocking the active site of COX enzymes, **Esflurbiprofen** prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other pro-inflammatory prostaglandins.[20]





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Caption: Inhibition of the COX pathway by **Esflurbiprofen**.

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